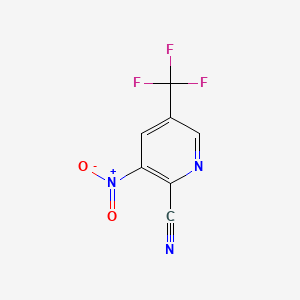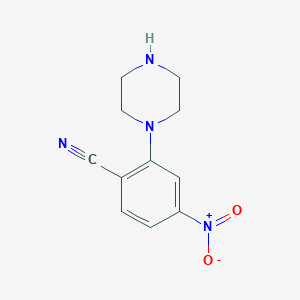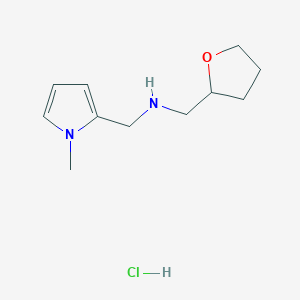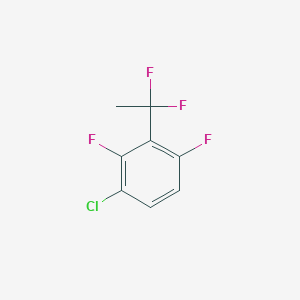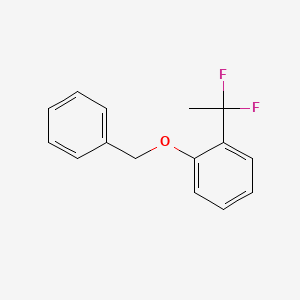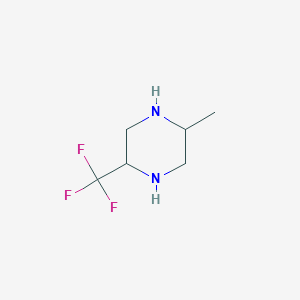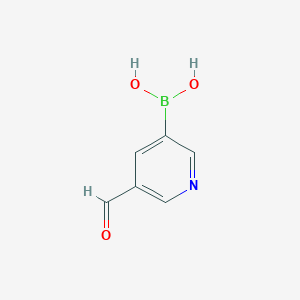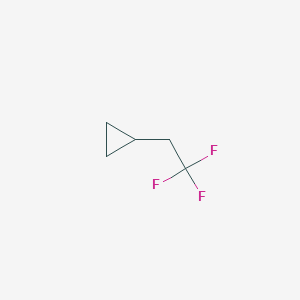
(2,2,2-三氟乙基)环丙烷
描述
“(2,2,2-Trifluoroethyl)cyclopropane” is a chemical compound with the molecular formula C5H7F3 . It is a member of the cyclopropane family, which are cyclic alkanes with three carbon atoms .
Synthesis Analysis
The synthesis of trifluoromethylated cyclopropanes has been studied . One method involves the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the adamantylglycine-derived dirhodium complex Rh2(R-PTAD)4 . This generates trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity .
Molecular Structure Analysis
The molecular structure of “(2,2,2-Trifluoroethyl)cyclopropane” is characterized by a three-membered ring of carbon atoms, with a 2,2,2-trifluoroethyl group attached . The exact 3D structure may require further computational or experimental studies for precise determination .
Chemical Reactions Analysis
The chemical reactivity of “(2,2,2-Trifluoroethyl)cyclopropane” and related compounds has been explored in various studies . For instance, diazo-bis-222-trifluoroethylmalonate was treated with a variety of alkenes under the influence of rhodium catalysis to yield the corresponding bis (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2,2-Trifluoroethyl)cyclopropane” are not fully documented in the available literature . Further studies would be needed to determine properties such as melting point, boiling point, density, solubility, and stability.
科学研究应用
Photocatalyzed [2+1] Cyclization
(2,2,2-Trifluoroethyl)cyclopropane has been used as a novel carbene precursor in the synthesis of (difluoromethylene)cyclopropanes. This process involves a photocatalyzed [2+1] cyclization of alkenes and the diazo compound followed by work-up .
Proteomics Research
This compound is available for purchase as a reagent for proteomics research, indicating its utility in the study of proteins and their functions .
Drug Discovery
The synthesis of trifluoromethylated cyclopropenes, which can be derived from (2,2,2-Trifluoroethyl)cyclopropane, is important for applications in drug discovery due to their potential medicinal properties .
安全和危害
未来方向
属性
IUPAC Name |
2,2,2-trifluoroethylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c6-5(7,8)3-4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUIWXXZNWWSHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901296011 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trifluoroethyl)cyclopropane | |
CAS RN |
3096-54-6 | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2,2-Trifluoroethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901296011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates particularly reactive?
A1: The research highlights the enhanced electrophilicity of (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates. [, ] This heightened reactivity stems from the presence of the electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups on the cyclopropane ring. These groups create a donor-acceptor system, making the cyclopropane ring more susceptible to nucleophilic attack. The papers demonstrate this enhanced reactivity through reactions with indole, showcasing the potential of these compounds as valuable building blocks in organic synthesis.
Q2: How are (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates synthesized?
A2: The synthesis of (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates is achieved through a rhodium-catalyzed cyclopropanation reaction. [, ] Diazo-bis-2,2,2-trifluoroethylmalonate acts as the key reagent, reacting with various alkenes in the presence of a rhodium catalyst. This method offers a versatile and efficient route to access a diverse range of (2,2,2-trifluoroethyl)cyclopropane-1,1-dicarboxylates in good yields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




